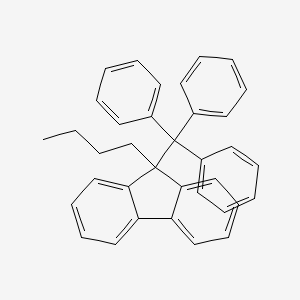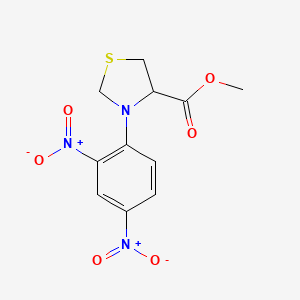
Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a thiazolidine ring, a dinitrophenyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable thiazolidine derivative under acidic conditions. The reaction is usually carried out in a refluxing solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thiazolidine ring may also play a role in modulating the compound’s biological activity by interacting with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.
Thiazolidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is unique due to the combination of the dinitrophenyl group and the thiazolidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89860-82-2 |
|---|---|
Formule moléculaire |
C11H11N3O6S |
Poids moléculaire |
313.29 g/mol |
Nom IUPAC |
methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C11H11N3O6S/c1-20-11(15)10-5-21-6-12(10)8-3-2-7(13(16)17)4-9(8)14(18)19/h2-4,10H,5-6H2,1H3 |
Clé InChI |
JHBXYAFQTHKOEJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CSCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


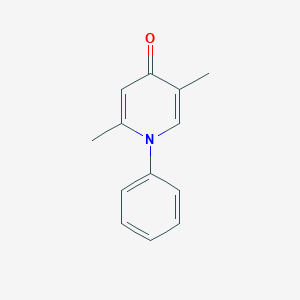
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)

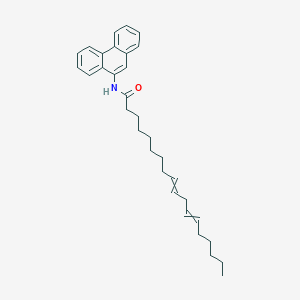
![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
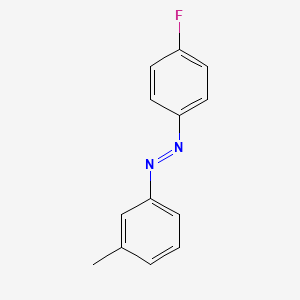

![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
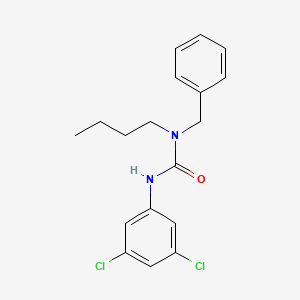
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)

